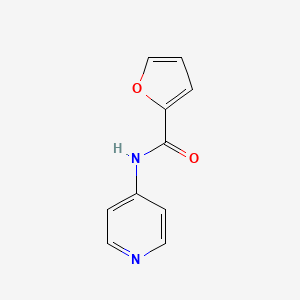
2-bromo-6-(2-fluoropropan-2-yl)pyridine
Overview
Description
2-Bromo-6-(2-fluoropropan-2-yl)pyridine, also known as 2-BFP, is a heterocyclic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a colorless, crystalline solid that can be synthesized from the reaction of bromoacetyl chloride and 2-fluoropropan-2-ol. 2-BFP is a versatile compound that has been used as a building block for synthesizing various organic compounds, as well as in various research applications.
Scientific Research Applications
2-bromo-6-(2-fluoropropan-2-yl)pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as pyridines, amines, and sulfonamides. It has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications. In addition, this compound has been used in the synthesis of various polymers, as well as in the synthesis of compounds with potential applications in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is not well understood. However, it is believed that the fluorine atom in the compound is responsible for its unique properties and potential applications. The fluorine atom is thought to interact with other molecules in the system, resulting in the formation of new chemical bonds and the formation of various complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have a role in modulating the activity of certain enzymes, as well as in regulating the expression of certain genes. In addition, this compound has been suggested to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as well as for the synthesis of novel compounds with potential therapeutic applications. In addition, this compound is relatively easy to synthesize and can be isolated in high yields. However, one limitation of using this compound in lab experiments is that it is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for 2-bromo-6-(2-fluoropropan-2-yl)pyridine research. These include further exploration of its biochemical and physiological effects, as well as the development of new synthetic methods for its synthesis. In addition, further research into the potential therapeutic applications of this compound is warranted, as well as further exploration of its potential applications in materials science and nanotechnology. Finally, further research into the mechanism of action of this compound is necessary in order to better understand its unique properties and potential applications.
Properties
IUPAC Name |
2-bromo-6-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLCJOOPLSQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
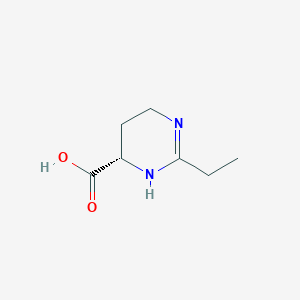
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
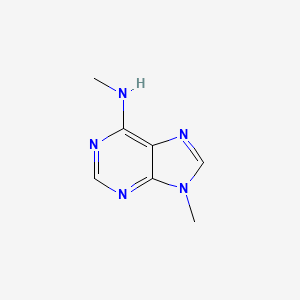
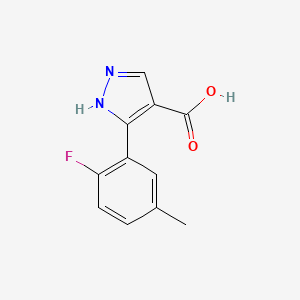
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
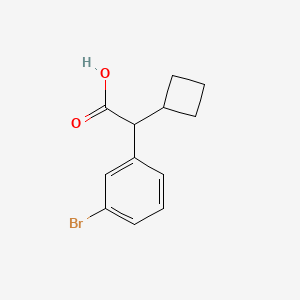
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

